4,4'-Difluoro-[1,1'-biphenyl]-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Difluoro-[1,1’-biphenyl]-3-ol is an organic compound with the molecular formula C12H8F2O It is a derivative of biphenyl, where two fluorine atoms are substituted at the 4 and 4’ positions, and a hydroxyl group is attached to the 3 position of one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Difluoro-[1,1’-biphenyl]-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-difluorobiphenyl as the starting material.
Hydroxylation: The introduction of the hydroxyl group at the 3 position can be achieved through various hydroxylation methods. One common method involves the use of a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective hydroxylation of the desired position.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Difluoro-[1,1’-biphenyl]-3-ol may involve large-scale hydroxylation processes using continuous flow reactors. This allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
4,4’-Difluoro-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4,4’-difluoro-[1,1’-biphenyl]-3-one.
Reduction: The compound can be reduced to form 4,4’-difluoro-[1,1’-biphenyl]-3-amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4,4’-Difluoro-[1,1’-biphenyl]-3-one
Reduction: 4,4’-Difluoro-[1,1’-biphenyl]-3-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4,4’-Difluoro-[1,1’-biphenyl]-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-Difluoro-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The fluorine atoms can also participate in interactions due to their electronegativity, affecting the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4,4’-Difluoro-[1,1’-biphenyl]-3-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.
4,4’-Difluoro-[1,1’-biphenyl]-3-amine:
Uniqueness
4,4’-Difluoro-[1,1’-biphenyl]-3-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-fluoro-5-(4-fluorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLWVBJAYFYVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673376 |
Source
|
Record name | 4,4'-Difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214367-64-2 |
Source
|
Record name | 4,4'-Difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.